
4-Nitro-1-oxido-2-(piperidin-1-ylmethyl)quinolin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of a nitro group at the fourth position and a piperidylmethyl group at the second position, along with an oxide group at the first position, makes this compound unique. It is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, where the quinoline core is treated with a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Piperidylmethyl Group: The piperidylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the nitroquinoline with piperidine in the presence of a suitable base such as sodium hydride.
Oxidation to Form the 1-Oxide: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Reduction: 4-amino-2-(1-piperidylmethyl)-2H-quinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperidylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
4-nitroquinoline 1-oxide: Lacks the piperidylmethyl group, making it less lipophilic.
2-(1-piperidylmethyl)-2H-quinoline 1-oxide: Lacks the nitro group, reducing its reactivity.
Uniqueness
4-nitro-2-(1-piperidylmethyl)-2H-quinoline 1-oxide is unique due to the combination of the nitro group, piperidylmethyl group, and quinoline core. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
93898-54-5 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
4-nitro-1-oxido-2-(piperidin-1-ylmethyl)quinolin-1-ium |
InChI |
InChI=1S/C15H17N3O3/c19-17-12(11-16-8-4-1-5-9-16)10-15(18(20)21)13-6-2-3-7-14(13)17/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChI 键 |
LUCCEAFMRRIQME-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=[N+](C3=CC=CC=C3C(=C2)[N+](=O)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
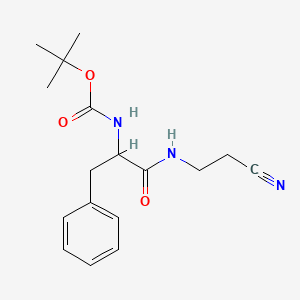

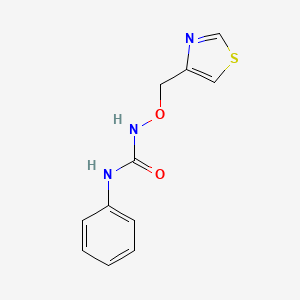
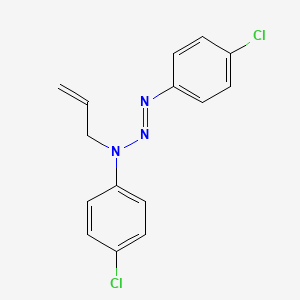
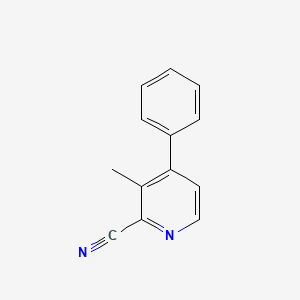

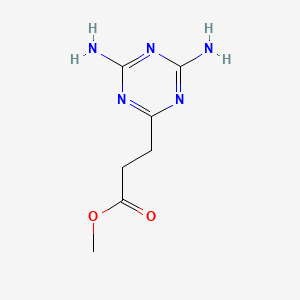
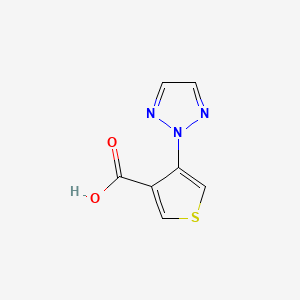
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
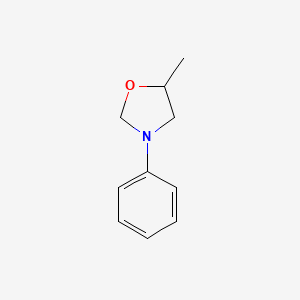
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
